Cas no 1215828-09-3 (N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride structure](https://ja.kuujia.com/scimg/cas/1215828-09-3x500.png)
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- SR-01000909869-1
- N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
- F2018-0403
- N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
- N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- 1215828-09-3
- SR-01000909869
- AKOS026679634
- N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride
-
- インチ: 1S/C16H16FN3OS2.ClH/c1-19(2)7-8-20(15(21)13-4-3-9-22-13)16-18-12-6-5-11(17)10-14(12)23-16;/h3-6,9-10H,7-8H2,1-2H3;1H
- InChIKey: PQPKGWOHQFFSPN-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C2C=C(C=CC=2N=C1N(C(C1=CC=CS1)=O)CCN(C)C)F
計算された属性
- せいみつぶんしりょう: 385.0485604g/mol
- どういたいしつりょう: 385.0485604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 426
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2018-0403-40mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-100mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-2μmol |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-1mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-15mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-2mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-3mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-25mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-30mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2018-0403-20mg |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride |
1215828-09-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochlorideに関する追加情報
Introduction to N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride (CAS No. 1215828-09-3)
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride, a compound with the CAS number 1215828-09-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of a fluoro-substituted benzothiazole moiety and a thiophene carboxamide group, contribute to its unique chemical properties and biological activities.
The synthesis and characterization of this compound have been the subject of extensive research, with particular focus on its pharmacological properties. The N-[2-(dimethylamino)ethyl] side chain introduces a cationic character to the molecule, which can enhance its binding affinity to various biological targets. This feature is particularly relevant in the context of drug design, where charge interactions play a crucial role in determining the efficacy of a therapeutic agent.
In recent years, there has been growing interest in the development of novel compounds that incorporate heterocyclic scaffolds such as benzothiazole and thiophene. These heterocycles are known for their ability to modulate a wide range of biological pathways, making them valuable starting points for the design of drugs targeting various diseases. The 6-fluoro substituent on the benzothiazole ring further enhances the pharmacological profile of this compound by influencing its metabolic stability and binding interactions.
The hydrochloride salt form of N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is particularly noteworthy due to its improved solubility and bioavailability. These properties are critical for the development of pharmaceutical formulations, as they ensure that the compound can be effectively delivered to target tissues in vivo. The enhanced solubility also facilitates its use in various experimental settings, including high-throughput screening assays and preclinical studies.
Recent studies have demonstrated the potential of this compound as an inhibitor of certain enzymes and receptors involved in inflammatory and infectious diseases. The fluoro-benzothiazole moiety has been shown to interact with specific amino acid residues in target proteins, leading to potent inhibition of their activity. This interaction is mediated by a combination of hydrophobic and electrostatic forces, which are critical for maintaining the stability of the enzyme-inhibitor complex.
The< strong thiophene carboxamide group in N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride also contributes to its unique pharmacological properties. This moiety has been identified as a key pharmacophore in several bioactive molecules, capable of modulating signaling pathways involved in cell proliferation, differentiation, and apoptosis. The presence of this group in our compound suggests that it may exhibit similar effects, making it a promising candidate for further investigation.
In addition to its potential as an enzyme inhibitor, N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride has shown promise as an antimicrobial agent. Preliminary studies have indicated that it can effectively inhibit the growth of certain bacterial and fungal strains by disrupting essential cellular processes. This antimicrobial activity is particularly relevant in light of the increasing prevalence of drug-resistant pathogens, which pose a significant challenge to global health.
The< strong cationic side chain present in this compound also contributes to its ability to interact with negatively charged biomolecules such as DNA and RNA. This interaction can lead to the formation of stable complexes between the compound and nucleic acids, which may have implications for gene therapy and other therapeutic applications. The ability to target specific nucleic acid sequences could open up new avenues for treating genetic disorders and other diseases associated with aberrant gene expression.
The< strong fluorine substituent on the benzothiazole ring is another key feature that enhances the biological activity of N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride. Fluorine atoms are known to influence metabolic stability by preventing unwanted degradation reactions. Additionally, they can enhance binding affinity by participating in hydrogen bonding interactions with polar residues in target proteins. These properties make fluorinated compounds particularly attractive for drug development.
In conclusion, N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for investigating new therapeutic strategies. As research continues to uncover additional insights into its mechanisms of action, this compound is likely to play an important role in the development of novel drugs targeting various diseases.
1215828-09-3 (N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride) 関連製品
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